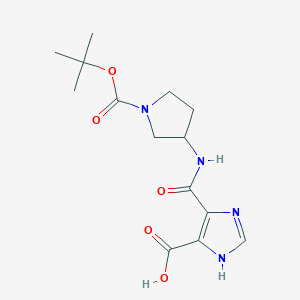
4-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)carbamoyl)-1H-imidazole-5-carboxylic acid
説明
4-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)carbamoyl)-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H20N4O5 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)carbamoyl)-1H-imidazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.
The synthesis of this compound typically involves several steps:
- Protection of the Pyrrolidine Nitrogen : The nitrogen atom in the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
- Formation of the Imidazole Ring : The imidazole moiety is introduced through a series of reactions that include carbamoylation.
- Carboxylation : The final step involves the introduction of a carboxylic acid group at the 5-position of the imidazole ring.
This compound can be characterized by various analytical techniques, including NMR and mass spectrometry, which confirm its structural integrity and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, potentially influencing enzymatic activity and cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For instance, in vitro assays have shown significant cytotoxicity against human colon cancer cells, with an IC50 value in the micromolar range.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in cancer metabolism. Inhibition assays demonstrate that it may effectively target certain kinases, which are crucial for tumor growth and survival.
Case Studies
- In Vitro Studies : A study conducted on DLD1 human colon cancer cells showed that treatment with this compound resulted in increased multipolar mitosis, indicating its potential to disrupt normal cell division processes .
- Mechanistic Insights : Detailed mechanistic studies have revealed that the compound interacts directly with mitotic proteins, leading to altered spindle formation and subsequent cell death .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]carbamoyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5/c1-14(2,3)23-13(22)18-5-4-8(6-18)17-11(19)9-10(12(20)21)16-7-15-9/h7-8H,4-6H2,1-3H3,(H,15,16)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCTGVEUZXAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=C(NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















